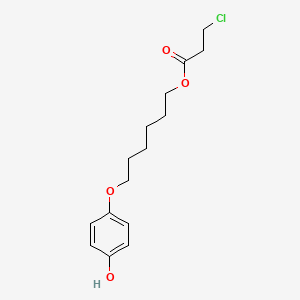

6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate

Description

Properties

IUPAC Name |

6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO4/c16-10-9-15(18)20-12-4-2-1-3-11-19-14-7-5-13(17)6-8-14/h5-8,17H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUNXERWJHZWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCCOC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate typically involves the esterification of 3-chloropropanoic acid with 6-(4-hydroxyphenoxy)hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

Oxidation: Formation of 6-(4-hydroxyphenoxy)hexyl 3-chloropropanone.

Reduction: Formation of 6-(4-hydroxyphenoxy)hexyl 3-hydroxypropanoate.

Substitution: Formation of 6-(4-hydroxyphenoxy)hexyl 3-aminopropanoate or 6-(4-hydroxyphenoxy)hexyl 3-thiopropanoate.

Scientific Research Applications

Organic Synthesis

6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate serves as an important intermediate in organic synthesis. Its structure allows for various chemical reactions, including esterification and acylation, making it valuable in the creation of more complex molecules.

Pharmaceutical Intermediates

This compound is particularly significant in the pharmaceutical industry. It can be used to synthesize biologically active compounds, which may lead to the development of new drugs. Its derivatives have potential applications in treating various diseases due to their ability to interact with biological systems.

Materials Science

In materials science, this compound can be utilized in the formulation of polymers and coatings. Its properties may enhance the mechanical strength and thermal stability of materials, making it suitable for applications in electronics and protective coatings.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated that derivatives of 6-(4-hydroxyphenoxy)hexyl compounds exhibit significant anti-inflammatory properties. By modifying the chloropropanoate structure, researchers were able to enhance the bioactivity of the resulting compounds, leading to potential therapeutic applications in inflammatory diseases.

Case Study 2: Polymer Development

Research on polymer composites incorporating this compound showed improved mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices resulted in enhanced durability and resistance to environmental degradation, making it suitable for outdoor applications.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule formation | Versatile reaction pathways |

| Pharmaceutical Development | Synthesis of drug candidates | Targeted therapies for diseases |

| Materials Science | Development of enhanced polymers and coatings | Improved mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ester and chlorine groups can participate in various chemical reactions. These interactions can modulate enzyme activities and influence cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Acrylate Derivatives

6-(4-Hydroxyphenoxy)hexyl acrylate (CAS: 161841-12-9) shares the phenoxyhexyl backbone but replaces the 3-chloropropanoate group with an acryloyl moiety. Key differences include:

The acrylate derivative’s higher reactivity makes it more suitable for UV-curable materials, whereas the chloroester’s stability favors controlled-release systems or stepwise syntheses.

Propanoate Esters with Aromatic Substituents

Compounds like ethyl 3-amino-3-(3-chlorophenyl)propanoate and methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoate exhibit structural parallels but differ in substitution patterns:

Copolymers with Phenoxyhexyl Groups

Copolymers such as Poly(E)-1-(4-(6-(5-(4-nitrophenyl)diazene)phenoxy)hexyl)-2-vinylthiophene (PNDPHVT) and Poly(E)-4-(6-(4-styrylphenoxy)hexyl)-2-vinylthiophene (PSPHVT) incorporate phenoxyhexyl chains but with nitro or styryl substituents. Optical properties highlight key contrasts:

| Copolymer | UV Absorption (in CHCl₃) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| PNDPHVT | 565 nm | 1.79 | |

| PSPHVT | 560 nm | 1.78 | |

| PNPHVT | 585 nm | 1.79 |

While this compound’s optical properties are unreported, its chlorinated ester group likely reduces conjugation compared to nitro- or styryl-substituted copolymers, limiting its utility in optoelectronic materials.

Notes

- Handling Precautions : Chlorinated esters may require controlled environments to prevent hydrolysis or side reactions.

- Data Gaps : Critical parameters (e.g., solubility, thermal stability) are absent in publicly available literature, necessitating further experimental characterization.

Biological Activity

6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that phenolic compounds, similar to this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of phenolic compounds demonstrate effectiveness against a range of bacterial strains and fungi. The hydroxyl group in the structure is believed to enhance its interaction with microbial cell membranes, disrupting their integrity and function .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies showing its ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease. The mechanism involves the modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows it to interact with cellular targets involved in cancer progression. For instance, it may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation signals .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : It can interact with various receptors, altering cellular responses.

- Oxidative Stress Reduction : By acting as an antioxidant, it helps mitigate oxidative stress, which is linked to various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis |

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect attributable to its phenolic structure .

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound in a murine model of colitis. Mice treated with the compound showed reduced levels of inflammatory markers (TNF-alpha and IL-6) compared to controls, indicating its potential for therapeutic use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate with high purity?

Methodological Answer: The compound can be synthesized via esterification between 3-chloropropanoic acid and 6-(4-hydroxyphenoxy)hexanol. Key steps include:

- Catalyst Selection : Use sulfuric acid or dicyclohexylcarbodiimide (DCC) for efficient activation of the carboxylic acid group .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, as impurities like unreacted starting materials or hydroxylated byproducts may persist .

- Yield Optimization : Monitor reaction progress via TLC and adjust molar ratios (e.g., 1.2:1 alcohol-to-acid ratio) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm ester linkage formation and aromatic substitution patterns. Compare chemical shifts to related compounds like 2-(4-chlorophenoxy)propanoate derivatives .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (254 nm) and mass spectrometry to assess purity and detect trace impurities (e.g., hydrolyzed 3-chloropropanoic acid) .

- Melting Point Analysis : Compare observed values with literature data to verify crystallinity and purity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Setup : Prepare buffer solutions (pH 2–10) and incubate the compound at 37°C. Use a randomized block design with triplicate samples to account for variability .

- Kinetic Analysis : Quantify degradation via HPLC at timed intervals. Calculate rate constants () and correlate with pH to identify stability thresholds .

- Product Identification : Isolate hydrolysis products (e.g., 3-chloropropanoic acid) using liquid-liquid extraction and characterize via GC-MS .

Q. How should contradictions in reported solubility data for this compound be resolved?

Methodological Answer:

- Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) in solvents like DMSO, ethanol, and water under controlled temperatures (25°C ± 0.5°C) .

- Data Reconciliation : Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers. Discrepancies may arise from residual solvents or polymorphic forms .

- Cross-Validation : Collaborate with independent labs to verify findings, ensuring consistency in measurement techniques .

Q. What methodologies are appropriate for assessing the environmental fate and ecological risks of this compound?

Methodological Answer:

- Abiotic Degradation : Conduct photolysis studies using UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Compare half-lives to structurally similar esters (e.g., 4-chlorophenoxy derivatives) .

- Biotic Transformation : Expose the compound to soil microbiota and quantify metabolic byproducts (e.g., hydroxylated metabolites) using C-labeling and radio-TLC .

- Ecotoxicology : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) following OECD guidelines, with LC calculations and dose-response modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.